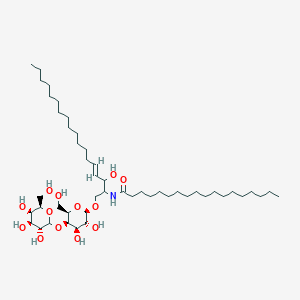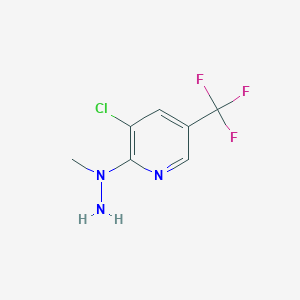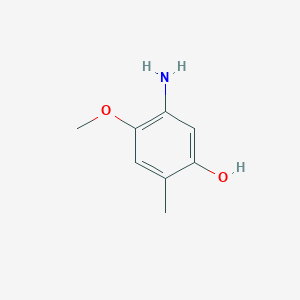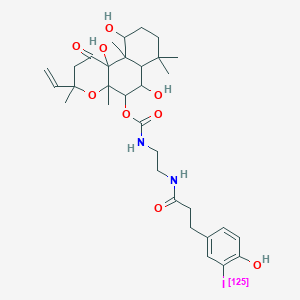
7-Ihpp-forskolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ihpp-forskolin is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a derivative of forskolin, which is a natural compound found in the roots of the Coleus forskohlii plant. 7-Ihpp-forskolin has been studied for its ability to activate the enzyme adenylate cyclase, which plays a crucial role in cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 7-Ihpp-forskolin involves the activation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This second messenger molecule plays a crucial role in cellular signaling pathways, regulating various physiological processes such as metabolism, gene expression, and ion channel activity.
Biochemical and Physiological Effects:
7-Ihpp-forskolin has been shown to have several biochemical and physiological effects. It increases the production of cAMP, which activates protein kinase A (PKA) and other downstream signaling pathways. This activation leads to increased contractility of cardiac muscle cells, relaxation of smooth muscle cells, and vasodilation of blood vessels. It also increases the secretion of insulin and glucagon, which regulate blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Ihpp-forskolin in lab experiments include its potency and specificity for adenylate cyclase activation, which allows for precise control of cellular signaling pathways. However, its high cost and limited availability may limit its use in some experiments. Additionally, the effects of 7-Ihpp-forskolin may vary depending on the cell type and experimental conditions.
Direcciones Futuras
Several future directions for research on 7-Ihpp-forskolin include studying its potential therapeutic applications in cardiovascular, respiratory, and neurological diseases. It may also be studied for its anti-inflammatory and anti-tumor properties. Further research is needed to understand the precise mechanisms of action and to optimize its synthesis and delivery methods.
Métodos De Síntesis
The synthesis of 7-Ihpp-forskolin involves the modification of forskolin through the addition of a 7-isopropyl homopiperazine group. This modification enhances the compound's potency and specificity for adenylate cyclase activation. The synthesis process involves several steps, including protection and deprotection of functional groups, coupling reactions, and purification steps.
Aplicaciones Científicas De Investigación
7-Ihpp-forskolin has been extensively studied for its potential therapeutic applications in various fields. Its ability to activate adenylate cyclase has been shown to have beneficial effects on the cardiovascular, respiratory, and nervous systems. It has also been studied for its potential anti-inflammatory and anti-tumor properties.
Propiedades
Número CAS |
135159-45-4 |
|---|---|
Nombre del producto |
7-Ihpp-forskolin |
Fórmula molecular |
C32H45IN2O9 |
Peso molecular |
726.6 g/mol |
Nombre IUPAC |
(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]carbamate |
InChI |
InChI=1S/C32H45IN2O9/c1-7-29(4)17-22(38)32(42)30(5)21(37)12-13-28(2,3)25(30)24(40)26(31(32,6)44-29)43-27(41)35-15-14-34-23(39)11-9-18-8-10-20(36)19(33)16-18/h7-8,10,16,21,24-26,36-37,40,42H,1,9,11-15,17H2,2-6H3,(H,34,39)(H,35,41)/i33-2 |
Clave InChI |
BROZLMFTKXRQLW-DSNWZYGKSA-N |
SMILES isomérico |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)[125I])O)C)O)C |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I)O)C)O)C |
SMILES canónico |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I)O)C)O)C |
Sinónimos |
(125I)7-IHPP-Fsk 2-(3-(4-hydroxy-3-(125I)iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin 2-(3-(4-hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin 7-IHPP-forskolin 7-IHPP-Fsk |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




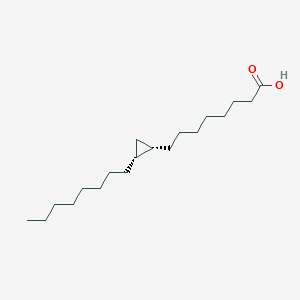
![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)
![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)
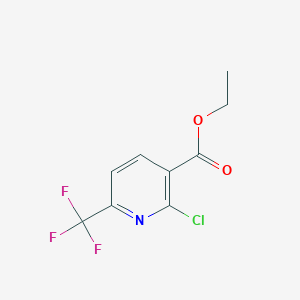
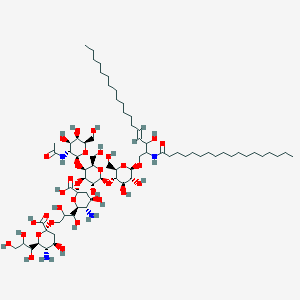
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)
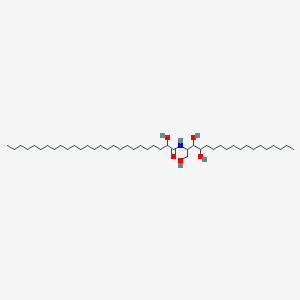
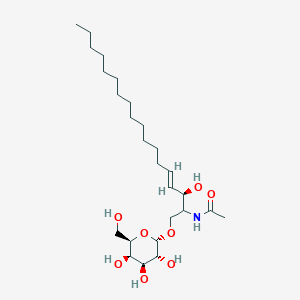
![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)

